![molecular formula C7H4ClF3O3S B2422203 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride CAS No. 1261738-71-9](/img/structure/B2422203.png)
3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride
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Overview
Description
3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S . It has a molecular weight of 242.63 . This compound is in liquid form .
Molecular Structure Analysis
The molecular structure of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is represented by the SMILES string FC(F)Oc1cccc(c1)S(Cl)(=O)=O . The InChI code for this compound is 1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H .Physical And Chemical Properties Analysis
3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride has a melting point of 97.8°C and a boiling point of 233-234°C . It has a density of 1.509 g/mL at 25°C . This compound is stored at ambient temperature .Scientific Research Applications
Subheading Covalent Attachment of Biologicals to Solid Supports
4-Fluorobenzenesulfonyl chloride is a prominent reagent for activating hydroxyl groups in various polymers, facilitating the covalent attachment of biologicals like enzymes and antibodies to solid supports. This activation, achieved through a rapid reaction with hydroxyl groups, results in the formation of 4-fluorobenzenesulfonate leaving groups. The modified solid supports, functionalized with biological entities, exhibit preserved activity and stability, opening doors to therapeutic applications in bioselective separation processes (Chang et al., 1992).
Electrostatic Activation in SNAr Reactions
Subheading Facilitating Mild Reaction Conditions
The compound's ability to transform into N-sulfonylpyridinium triflates, coupled with the sulfonylonio function's electrostatic effect, significantly enhances S N Ar reactions' reactivity. This electrostatic activation allows these reactions to proceed under notably mild conditions, marking a substantial improvement in the efficiency and scope of these chemical transformations (Weiss & Pühlhofer, 2001).
Applications in Organic Synthesis
Subheading Source of Difluorocarbene and Transformation of Aromatics
As a source of difluorocarbene, fluoroform is employed in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, showcasing the versatility of related compounds in organic synthesis. The process involves moderate conditions, highlighting the practicality and applicability of such reagents in preparing organofluorine compounds (Thomoson & Dolbier, 2013).
Safety and Hazards
This compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-5(9)6(3-4)14-7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJGRDHBFBSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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